molecular formula C6H7N3O B6278540 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one CAS No. 951626-36-1

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one

Cat. No. B6278540
CAS RN: 951626-36-1
M. Wt: 137.1
InChI Key:
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one is a chemical compound with the CAS Number: 951626-36-1 . It has a molecular weight of 137.14 . The IUPAC name for this compound is 6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one .


Molecular Structure Analysis

The InChI code for 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one is 1S/C6H7N3O/c10-6-5-3-7-4-9(5)2-1-8-6/h3-4H,1-2H2,(H,8,10) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one is a powder at room temperature .

Scientific Research Applications

Optoelectronic Devices

This compound has shown potential in the development of optoelectronic devices due to its luminescent properties. These devices include light-emitting diodes (LEDs), photodetectors, and solar cells that can benefit from the unique light-absorbing and emitting characteristics of this compound .

Sensors

The luminescent nature of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one makes it suitable for use in sensor technology . It can be utilized in the detection of various biological and chemical substances, providing a sensitive means to monitor environmental changes or potential hazards .

Anti-Cancer Drugs

Research has indicated that derivatives of this compound may have applications as anti-cancer drugs . Its ability to interact with biological systems at the cellular level could lead to innovative treatments targeting specific cancer cells .

Confocal Microscopy and Imaging

As an emitter for confocal microscopy and imaging, 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one can enhance the contrast and clarity of images obtained during microscopic examination of biological samples .

KRAS G12C Inhibitors

This compound can be used to develop inhibitors targeting the KRAS G12C mutation found in certain tumors. These inhibitors serve as antitumor agents , offering a targeted approach to cancer therapy .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one involves the condensation of 2-aminopyrazine with ethyl glyoxylate followed by cyclization and oxidation.", "Starting Materials": [ "2-aminopyrazine", "ethyl glyoxylate", "sodium ethoxide", "acetic anhydride", "sodium acetate", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminopyrazine in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl glyoxylate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride to the reaction mixture and stir for 1 hour at room temperature.", "Step 4: Add sodium acetate to the reaction mixture and heat to reflux for 4 hours.", "Step 5: Cool the reaction mixture and filter the precipitate. Wash the precipitate with water and dry.", "Step 6: Dissolve the precipitate in acetic acid and add hydrogen peroxide. Heat the mixture to reflux for 2 hours.", "Step 7: Cool the reaction mixture and filter the precipitate. Wash the precipitate with water and dry.", "Step 8: Recrystallize the product from ethanol to obtain 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one." ] }

CAS RN

951626-36-1

Product Name

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one

Molecular Formula

C6H7N3O

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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